2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine structure and properties
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine structure and properties
An In-Depth Technical Guide to 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine: A Privileged Scaffold in Kinase Inhibitor Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. These "privileged scaffolds" serve as versatile starting points for drug discovery, offering a combination of favorable biological activity, synthetic tractability, and desirable pharmacokinetic properties. The thieno[3,2-d]pyrimidine core is a prominent member of this class. As a bioisostere of purine, the fundamental building block of nucleic acids, it is adept at interacting with a wide array of biological targets.[1] Its derivatives have garnered significant attention for their ability to modulate the activity of protein kinases, a family of enzymes frequently dysregulated in human diseases, most notably cancer.[1][2]
A key area of focus for thieno[3,2-d]pyrimidine-based compounds is the inhibition of the Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many tumors.[4] Consequently, developing inhibitors that target this pathway is a leading strategy in oncology research.
This technical guide provides an in-depth examination of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine , a pivotal intermediate and a molecule of significant interest in its own right. We will explore its structural and physicochemical properties, detail its synthesis, elucidate its biological significance as a kinase inhibitor scaffold, and present a representative experimental workflow for assessing the activity of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Part 1: Physicochemical and Structural Characteristics
The utility of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine in drug discovery is rooted in its distinct structural features and resulting chemical properties.
The molecule is built upon a bicyclic heterocyclic system where a thiophene ring is fused to a pyrimidine ring. Key functional groups include:
-
The Thieno[3,2-d]pyrimidine Core: This planar, aromatic system provides a rigid scaffold that mimics the natural purine bases, enabling it to fit into the ATP-binding pockets of many kinases.
-
The 2-Chloro Group: The chlorine atom at the C2 position is a critical reactive handle. As a good leaving group, it facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.
-
The 4-Morpholinyl Group: The morpholine moiety at the C4 position is a common feature in many kinase inhibitors. It often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for drug development.
A summary of its computed physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine | [5] |
| CAS Number | 16234-15-4 | [5][6][7] |
| Molecular Formula | C₁₀H₁₀ClN₃OS | [5] |
| Molecular Weight | 255.72 g/mol | [5] |
| Monoisotopic Mass | 255.0233108 Da | [5] |
| Physical Form | Pale-yellow to Yellow-brown Solid (in related structures) | [8] |
| Storage Temp. | 2-8 °C (for related structures) | [8][9] |
Part 2: Synthesis and Chemical Reactivity
The synthesis of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine is a well-established, multi-step process that highlights fundamental reactions in heterocyclic chemistry. The general strategy involves the initial construction of the core heterocyclic system, followed by sequential functionalization.
Causality in Synthetic Design
The chosen synthetic route is predicated on the differential reactivity of the positions on the pyrimidine ring. The process begins by creating a precursor with oxygen-based functional groups (a dione), which can be readily converted to the more reactive dichloro intermediate. Subsequent nucleophilic substitution with morpholine occurs preferentially at the C4 position, which is more activated towards nucleophilic attack than the C2 position in this scaffold. This regioselectivity is a key principle enabling a controlled and efficient synthesis.
Detailed Synthesis Protocol
A common and reliable route begins with a substituted thiophene, such as methyl 3-aminothiophene-2-carboxylate.[10][11]
Step 1: Cyclization to form Thieno[3,2-d]pyrimidin-2,4-dione The initial step involves the construction of the pyrimidine ring. This is typically achieved by reacting a 3-aminothiophene-2-carboxylate derivative with a reagent like urea or potassium cyanate, followed by cyclization under heat.[1][2]
-
Combine methyl 3-aminothiophene-2-carboxylate and urea in a suitable high-boiling point solvent.
-
Heat the mixture to approximately 170-190 °C for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, and collect the precipitated solid product, thieno[3,2-d]pyrimidin-2,4-dione, by filtration.
Step 2: Chlorination to 2,4-Dichlorothieno[3,2-d]pyrimidine The dione intermediate is a stable precursor but lacks the reactivity needed for further diversification. A double chlorination reaction converts the hydroxyl groups (in their tautomeric keto form) into highly reactive chloro groups.
-
Suspend the thieno[3,2-d]pyrimidin-2,4-dione in phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent.[1][2]
-
Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.
-
Heat the mixture to reflux (approx. 110 °C) for 12-24 hours.[1]
-
After cooling, carefully quench the excess POCl₃ by slowly pouring the mixture into ice water.
-
The solid 2,4-dichlorothieno[3,2-d]pyrimidine product will precipitate and can be collected by filtration, washed with water, and dried.
Step 3: Selective Nucleophilic Aromatic Substitution (SNAr) with Morpholine This final step introduces the morpholine group at the C4 position.
-
Dissolve the 2,4-dichlorothieno[3,2-d]pyrimidine intermediate in a suitable polar solvent like ethanol or isopropanol.[11]
-
Add morpholine (typically 1.0-1.2 equivalents) to the solution. A mild base such as diisopropylethylamine (DIPEA) or potassium carbonate may be added to scavenge the HCl byproduct.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until TLC indicates the consumption of the starting material. The reaction is typically selective for the C4 position.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product, 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine, by column chromatography or recrystallization to yield the final product.
Synthesis Workflow Diagram
Caption: Synthetic route to the target compound.
Part 3: Biological Significance and Mechanism of Action
The thieno[3,2-d]pyrimidine scaffold is a cornerstone of many potent and selective kinase inhibitors. Its efficacy stems from its ability to act as a "hinge-binder." The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction effectively anchors the inhibitor in the ATP-binding site, blocking the enzyme's function.
Primary Target: The PI3K/AKT/mTOR Pathway
The PI3K signaling pathway is a primary target for thienopyrimidine-based inhibitors.[3][12] This pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes.
-
Mechanism of Action: When a growth factor binds to its receptor tyrosine kinase (RTK) on the cell surface, it activates PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. Activated AKT then phosphorylates a host of substrates, including mTOR, leading to cell growth, proliferation, and the inhibition of apoptosis (programmed cell death).
-
Role in Cancer: In many cancers, this pathway becomes constitutively active due to mutations in genes like PIK3CA (which encodes a subunit of PI3K) or the loss of the tumor suppressor PTEN, which normally counteracts PI3K activity.[12]
-
Inhibition by Thienopyrimidines: Thienopyrimidine derivatives, such as the clinical candidate GDC-0941, have been designed to be ATP-competitive inhibitors of PI3K.[4][13] They occupy the ATP-binding pocket, preventing the phosphorylation of PIP2 and thereby blocking the entire downstream signaling cascade. The scaffold of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine is central to this class of inhibitors, providing the core for binding while the substituents at the C2 position are modified to achieve potency and selectivity against different PI3K isoforms (e.g., PI3Kα, PI3Kδ).[3][14][15]
PI3K/AKT/mTOR Signaling Pathway Diagram
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Part 4: Application in Drug Discovery - A Representative Experimental Workflow
Once a novel derivative is synthesized from the 2-chloro-4-morpholinyl intermediate, its biological activity must be quantified. A primary screen is often an in vitro biochemical assay to determine the compound's ability to inhibit the target kinase directly.
Objective
To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound, derived from the thienopyrimidine scaffold, against the PI3Kα kinase.
Experimental Protocol: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of a compound indicates inhibition.
1. Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.
-
Kinase: Dilute recombinant human PI3Kα enzyme to the desired working concentration in kinase reaction buffer.
-
Substrate/ATP Mix: Prepare a solution containing the lipid substrate (e.g., PIP2) and ATP at a concentration near its Km value for the enzyme.
2. Kinase Reaction:
-
Add 2.5 µL of the PI3Kα enzyme solution to each well of a 384-well assay plate.
-
Transfer 25 nL of the serially diluted test compound (and DMSO for controls) to the appropriate wells using an acoustic liquid handler.
-
Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
3. Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP amount. Incubate for 30 minutes.
-
Read the luminescence on a plate reader (e.g., EnVision).
4. Data Analysis:
-
The raw luminescence data is normalized relative to high (DMSO only, 0% inhibition) and low (no enzyme, 100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Kinase Inhibition Assay Workflow Diagram
Caption: Workflow for a typical kinase inhibition assay.
Conclusion
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its purine-mimicking core provides access to critical enzyme families, while its functional handles—the reactive 2-chloro group and the property-enhancing 4-morpholinyl substituent—offer extensive opportunities for optimization. The demonstrated success of this scaffold in generating potent kinase inhibitors, particularly against the clinically significant PI3K pathway, underscores its value to drug discovery professionals. As research continues to push the boundaries of targeted therapy, versatile and well-characterized scaffolds like this one will remain indispensable tools in the development of the next generation of precision medicines.
References
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine | C10H10ClN3OS | CID 20284971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | 16234-15-4 [chemicalbook.com]
- 7. 2-Chloro-4-(4-Morpholinyl)thieno[3,2-d]pyriMidine-16234-15-4 - Thoreauchem [thoreauchem.com]
- 8. 2-CHLORO-4-MORPHOLINOTHIENO[3,2-D]PYRIMIDINE-6-CARBALDEHYDE | 885618-31-5 [sigmaaldrich.com]
- 9. 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
